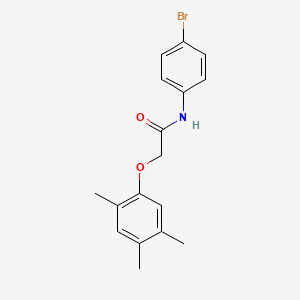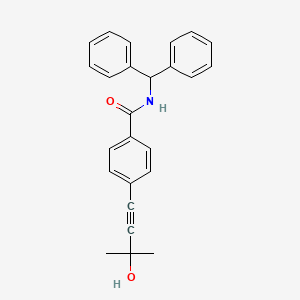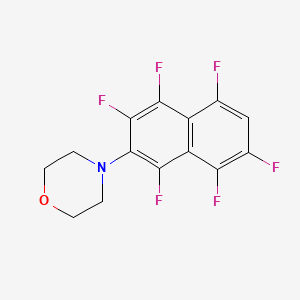![molecular formula C18H20O5 B5034947 cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)
cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as COCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. COCA is a derivative of coumarin, a natural compound found in many plants that has been utilized in traditional medicine for its anti-inflammatory and anti-coagulant properties.
Mécanisme D'action
The mechanism of action of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory, anti-cancer, and anti-coagulant effects in various in vitro and in vivo studies. In particular, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models of arthritis, and prevent blood clotting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its relatively simple synthesis method and low cost compared to other compounds with similar properties. However, one limitation is the lack of studies on its toxicity and safety profile, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate-based materials with unique properties for use in various applications. Another area of interest is the further exploration of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate's anti-inflammatory and anti-cancer properties, with the goal of developing new therapies for these conditions. Additionally, more studies are needed to determine the safety and toxicity profile of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which will be important for its potential use in medicinal applications.
Méthodes De Synthèse
The synthesis of cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of cyclohexanol with 4-methyl-7-hydroxycoumarin in the presence of acetic anhydride and a catalyst. The resulting product is a white crystalline powder with a melting point of 98-100°C.
Applications De Recherche Scientifique
Cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and anti-cancer properties. In materials science, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been utilized as a building block for the synthesis of novel polymers and materials. In agriculture, cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential as a natural pesticide.
Propriétés
IUPAC Name |
cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)21-11-18(20)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVCNJFTLMJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5034886.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5034891.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)
![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)

![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)

![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)

